molecular formula C20H16BrN3S B6416929 2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide CAS No. 37937-63-6

2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide

Cat. No.: B6416929
CAS No.: 37937-63-6
M. Wt: 410.3 g/mol
InChI Key: VNOTVCHVYQVXGB-UHFFFAOYSA-N
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Description

2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide is a heterocyclic compound that features a thiadiazole ring substituted with phenyl and phenylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of phenylhydrazine derivatives with thiocarbonyl compounds, followed by bromination to introduce the bromide ion. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The phenyl and phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, sulfoxides, sulfones, and reduced thiadiazole compounds.

Scientific Research Applications

2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-diphenyl-5-methoxyindole
  • 2,3-diphenylquinoxaline
  • 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride

Uniqueness

2,3-diphenyl-5-(phenylamino)-1,2lambda5,4-thiadiazol-2-ylium bromide is unique due to the presence of both phenyl and phenylamino groups on the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

IUPAC Name

N,2,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3S.BrH/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18;/h1-15H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOTVCHVYQVXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37937-63-6
Record name Benzenamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37937-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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